molecular formula C20H21N3O3 B2486567 4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1421583-67-6

4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No. B2486567
CAS RN: 1421583-67-6
M. Wt: 351.406
InChI Key: MYPCNZBOJPHDCR-UHFFFAOYSA-N
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Description

The compound appears to contain a phthalazine moiety, which is a bicyclic compound consisting of two fused benzene and pyridazine rings . Phthalazine derivatives have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. For instance, the structure of phthalazine derivatives can be confirmed using NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

Phthalazine derivatives can undergo various chemical reactions, including substitutions and additions . The specific reactions would depend on the functional groups present in the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental techniques. For instance, the melting point, boiling point, solubility, and stability can be determined experimentally .

Scientific Research Applications

Anticancer Activity

Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The unique structural features of this compound may contribute to its ability to interfere with cancer cell signaling pathways or DNA replication processes .

Antimicrobial Properties

Indole-based compounds often exhibit antimicrobial activity. Researchers have studied their effectiveness against bacteria, fungi, and other pathogens. The specific mechanism of action may involve disrupting cell membranes, inhibiting enzymes, or interfering with microbial DNA. Investigating the antimicrobial potential of this compound could lead to novel therapeutic agents .

Neuroprotective Effects

Indoles have also been explored for their neuroprotective properties. These compounds may modulate neurotransmitter systems, reduce oxidative stress, or enhance neuronal survival. Investigating the impact of our compound on neurodegenerative diseases or brain injury models could provide valuable insights .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases. Some indole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes. Researchers have investigated their potential in conditions such as arthritis, inflammatory bowel disease, and neuroinflammation. Our compound might contribute to this field .

Analgesic Potential

Indole-based molecules have been studied for their analgesic properties. They may interact with pain receptors or modulate pain pathways. Investigating whether our compound has analgesic effects could be relevant for pain management strategies .

Heterocyclic Synthesis

Beyond specific applications, the synthesis of indole derivatives remains an active area of research. Novel methods for constructing indole rings are of interest to the chemical community. Investigating efficient synthetic routes to our compound could contribute to this field .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Some phthalazine derivatives have shown potential biological activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The study of phthalazine derivatives is an active area of research due to their potential biological activities. Future research could focus on synthesizing new derivatives and studying their properties and activities .

properties

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13(2)26-15-10-8-14(9-11-15)19(24)21-12-18-16-6-4-5-7-17(16)20(25)23(3)22-18/h4-11,13H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPCNZBOJPHDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

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